

An In-depth Technical Guide to the Chemical Properties and Structure of RHPS4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **RHPS4** (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex ligand and telomerase inhibitor.

Chemical Properties and Structure

RHPS4, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a pentacyclic acridine compound.[1] Its planar structure allows it to intercalate into and stabilize G-quadruplex (G4) DNA structures, which are four-stranded secondary structures found in guanine-rich DNA sequences, such as those in human telomeres.[2][3] This interaction is central to its biological activity.

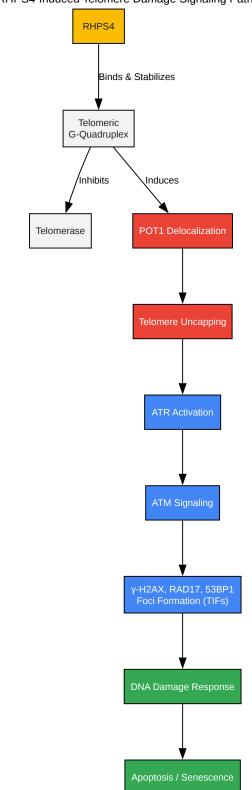
Table 1: Physicochemical Properties of RHPS4

Property	Value	Source
CAS Number	390362-78-4	[4]
Molecular Formula	C23H20F2N2O4S (or C22H17F2N2 • CH3SO4)	[3][4]
Molecular Weight	458.48 g/mol (or 458.5 g/mol)	[3][4]
Appearance	Solid	[4]
Purity	≥98%	[3]
Solubility	Soluble to 10 mM in water (with gentle warming), to 20 mM in DMSO	
UV max (λmax)	237, 294 nm	[3]
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.	[4][5]

Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction

RHPS4 exerts its primary anti-tumor effects by targeting telomeres, the protective caps at the ends of chromosomes. The G-rich strand of telomeric DNA can fold into G-quadruplex structures. **RHPS4** binds to and stabilizes these G4 structures, which in turn inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells.[1][6][7]

The stabilization of telomeric G-quadruplexes by **RHPS4** leads to a rapid disruption of telomere architecture, a process referred to as "telomere uncapping".[1][6] This occurs without immediately affecting the overall length of the telomeric DNA.[1] A key event in this process is the delocalization of the telomere-binding protein POT1 from the telomere shelterin complex, while another component, TRF2, initially remains associated.[1][6] The loss of POT1 exposes the telomere ends, which are then recognized by the cell as DNA double-strand breaks.[1][8]



Foundational & Exploratory

Check Availability & Pricing

This perceived damage triggers a potent DNA damage response (DDR), activating the ATR (Ataxia Telangiectasia and Rad3-related) and subsequently the ATM (Ataxia-Telangiectasia Mutated) signaling pathways.[1][9] This leads to the phosphorylation of downstream factors like H2AX (forming y-H2AX), RAD17, and 53BP1, which form foci at the damaged telomeres (Telomere Dysfunction-Induced Foci, or TIFs).[1][6] The sustained activation of this pathway ultimately results in cell cycle arrest, senescence, or apoptosis, thereby inhibiting cancer cell proliferation.[1][10]

RHPS4-Induced Telomere Damage Signaling Pathway

Click to download full resolution via product page

RHPS4-Induced Telomere Damage Signaling Pathway

Biological Activity and Quantitative Data

RHPS4 is a potent inhibitor of telomerase and exhibits significant anti-proliferative activity against a variety of cancer cell lines. Its efficacy is often observed over longer-term assays, consistent with its mechanism of disrupting telomere function.[7]

Table 2: In Vitro Biological Activity of RHPS4

Parameter	Cell Line / System	Value	Source
Telomerase Inhibition (IC50)	TRAP Assay	0.33 μΜ	[3][4][5]
Growth Inhibition (GI50)	NCI-60 Panel (Mean)	13.18 μΜ	[3]
Growth Inhibition (IC50)	U2OS Osteosarcoma (ALT-positive)	1.4 μM (120h)	[11]
Growth Inhibition (IC50)	SAOS-2 Osteosarcoma (ALT- positive)	1.6 μM (120h)	[11]
Growth Inhibition (IC50)	HOS Osteosarcoma (Telomerase-positive)	1.2 μM (120h)	[11]
Growth Inhibition (IC50)	KNS42 Glioblastoma	15.0 μM (72h)	[12]
Growth Inhibition (IC50)	C6 Glioma	26.0 μM (72h)	[12]
Growth Inhibition (IC50)	GB-1 Glioblastoma	32.0 μM (72h)	[12]

Table 3: In Vivo Antitumor Activity of RHPS4

Animal Model	Dosage & Administration	Key Results	Source
CG5 Breast Cancer Xenografts	15 mg/kg, IV, daily for 15 days	~80% Tumor Weight Inhibition (TWI); 40% of mice cured.	[5]
Various Tumor Xenografts	15 mg/kg, IV, daily for 15 days	~50% TWI; significant tumor growth delay.	[5]

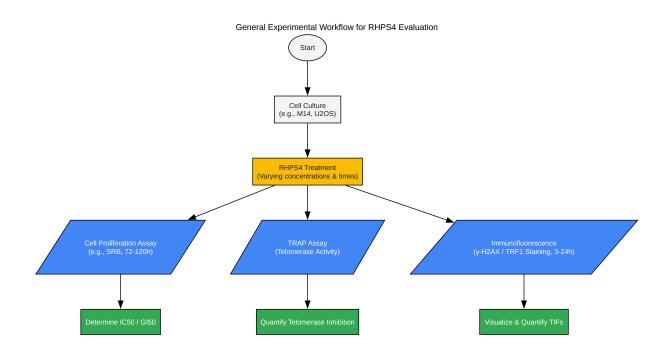
Experimental Protocols

The following sections outline generalized methodologies for studying the effects of **RHPS4**, synthesized from multiple research reports.

- Cell Lines: Human cancer cell lines (e.g., M14 melanoma, BJ-EHLT fibroblasts, U2OS osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][11]
- RHPS4 Preparation: A stock solution of RHPS4 is prepared in DMSO or water. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.5 μM to 10 μM).[3][5]
- Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with medium containing **RHPS4** or vehicle control (DMSO). Incubation times vary depending on the assay, from a few hours (for DNA damage response) to several days (for proliferation assays).[1][5]

The TRAP assay is used to measure telomerase activity.

- Lysate Preparation: Cell pellets are lysed in a suitable buffer (e.g., CHAPS lysis buffer).
- Telomerase Extension: The cell lysate (containing telomerase) is incubated with a substrate
 oligonucleotide (TS). In the presence of active telomerase, telomeric repeats are added to
 the 3' end of the TS primer. To test for direct inhibition, RHPS4 is added to the cell-free
 lysates.[13]



- PCR Amplification: The extension products are then amplified by PCR using forward (TS) and reverse primers.
- Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A reduction in the characteristic DNA ladder indicates inhibition of telomerase activity.[13]

This method visualizes the colocalization of DNA damage response proteins at telomeres.

- Cell Preparation: Cells are grown on coverslips and treated with RHPS4 (e.g., 1 μ M for 3-8 hours).[1]
- Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.
- Antibody Staining: Cells are incubated with primary antibodies against a telomeric protein (e.g., TRF1, red) and a DNA damage marker (e.g., γ-H2AX, green).[1][6]
- Secondary Antibody and Mounting: Fluorescently-labeled secondary antibodies are used for detection. Coverslips are mounted onto slides with a mounting medium containing DAPI to stain the nucleus.
- Microscopy: Images are acquired using a confocal microscope. The colocalization of red and green signals indicates the formation of TIFs.[1]

Click to download full resolution via product page

General Experimental Workflow for RHPS4 Evaluation

Conclusion

RHPS4 is a well-characterized G-quadruplex ligand that functions as a potent telomerase inhibitor. Its mechanism of action involves the stabilization of telomeric G4 DNA, leading to telomere uncapping, the displacement of POT1, and the activation of a robust DNA damage response. This ultimately results in cancer cell death. The data and protocols summarized in

this guide provide a solid foundation for researchers and drug development professionals interested in targeting telomeres and G-quadruplexes for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding modes and pathway of RHPS4 to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. RHPS4 | Telomerase inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]
- 7. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 12. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]

- 13. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of RHPS4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787305#chemical-properties-and-structure-of-rhps4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com